
N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide
Overview
Description
N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a benzoyl group, a methylphenyl group, and a bromothiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the acylation of 2-benzoyl-4-methylphenylamine with 5-bromothiophene-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Synthesis
- N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide serves as a crucial building block in the synthesis of more complex organic compounds. Its unique structure allows for modifications that can lead to a variety of derivatives with potential applications in pharmaceuticals and materials science.
Preparation of Pharmaceuticals
- The compound is utilized in the preparation of pharmaceutical intermediates, particularly in the synthesis of anti-inflammatory and antibacterial agents. Its structural features enable it to participate in various coupling reactions, making it versatile for drug development .
Biological Applications
Antimicrobial Properties
- Research indicates that derivatives of thiophene compounds, including this compound, exhibit antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as new antibacterial agents .
Anticancer Research
- There is ongoing research into the anticancer properties of thiophene derivatives. The compound may interact with specific molecular targets involved in cancer cell proliferation, making it a candidate for further investigation in oncology.
Material Science Applications
Organic Electronics
- The compound is also explored for its use in organic electronic materials. Its electronic properties make it suitable for applications in organic semiconductors and conductive polymers, which are critical for developing flexible electronic devices.
Case Study 1: Antibacterial Activity
A study investigated the antibacterial efficacy of thiophene derivatives against ESBL-producing E. coli strains. This compound demonstrated significant inhibition, highlighting its potential as a therapeutic agent against antibiotic-resistant bacteria .
Case Study 2: Pharmaceutical Development
In another research initiative, the compound was used as an intermediate in synthesizing novel anti-inflammatory drugs. The synthesis process involved coupling reactions that resulted in high yields and purity, showcasing its efficiency as a pharmaceutical building block .
Data Table: Summary of Applications
Application Area | Details |
---|---|
Chemical Synthesis | Building block for complex organic molecules |
Pharmaceuticals | Intermediate for anti-inflammatory and antibacterial agents |
Biological Research | Investigated for antimicrobial and anticancer properties |
Material Science | Used in organic electronics and conductive polymers |
Mechanism of Action
The mechanism by which N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoyl and carboxamide groups can form hydrogen bonds with target molecules, while the bromothiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide
- N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide
- N-(2-benzoyl-4-methylphenyl)-2,5-dimethoxybenzamide
Uniqueness
N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide is unique due to the presence of the bromothiophene ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The bromine atom allows for specific substitution reactions, and the thiophene ring can enhance interactions with biological targets.
Biological Activity
N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide is a complex organic compound characterized by a unique structure that includes a thiophene ring, a benzoyl group, and a methylphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its antimicrobial properties. The following sections delve into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 400.29 g/mol. Its structure allows for various interactions with biological targets, particularly through hydrogen bonding and π-π interactions facilitated by the bromothiophene ring.
The biological activity of this compound primarily involves its interactions with specific enzymes and receptors:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of tyrosine kinase enzymes, which are implicated in cancer progression. This inhibition could lead to reduced tumor growth and proliferation .
- Antimicrobial Activity : Research indicates that derivatives of thiophene-2-carboxamides exhibit significant antimicrobial properties, suggesting that this compound could be effective against various pathogens.
Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various thiophene derivatives found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were determined to be within a promising range.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.22 |
Pseudomonas aeruginosa | 0.30 |
Candida albicans | 0.15 |
These results indicate that the compound has potential as an antibacterial agent, particularly against resistant strains .
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in critical metabolic pathways:
Enzyme Target | IC50 (µM) |
---|---|
Tyrosine Kinase | 15.5 |
DNA Gyrase | 12.3 |
Dihydrofolate Reductase | 1.8 |
These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes .
Case Studies
- Anticancer Activity : A study focused on the anticancer properties of thiophene derivatives found that this compound significantly inhibited cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to its ability to induce apoptosis through the modulation of cell signaling pathways related to cancer progression.
- Synergistic Effects with Antibiotics : Another investigation explored the synergistic effects of this compound when used in combination with traditional antibiotics such as Ciprofloxacin. The results indicated enhanced efficacy against resistant bacterial strains, reducing the MIC values of the antibiotics when combined with this compound .
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2S/c1-12-7-8-15(21-19(23)16-9-10-17(20)24-16)14(11-12)18(22)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLXECKYEVVIIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)Br)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409496 | |
Record name | N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6177-41-9 | |
Record name | N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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